![molecular formula C11H11IO2S B3004073 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503205-92-1](/img/structure/B3004073.png)

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

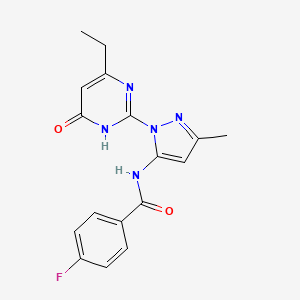

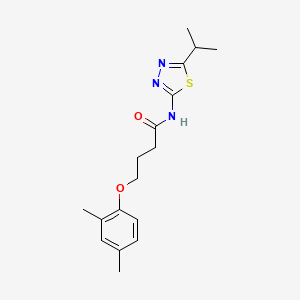

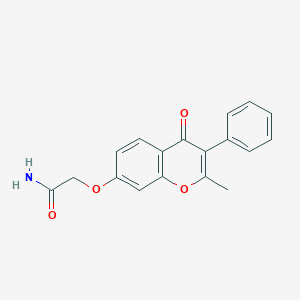

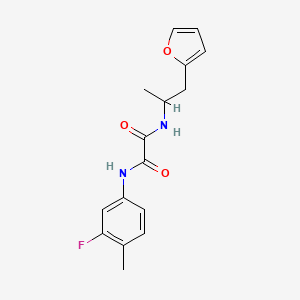

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a compound that can be inferred to have a bicyclic structure based on the name and the related compounds discussed in the provided papers. Although none of the papers directly discuss this compound, they provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .

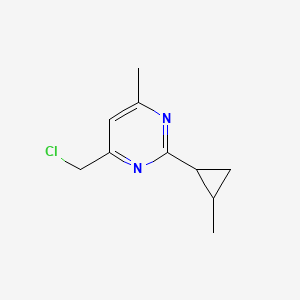

Synthesis Analysis

The synthesis of related compounds involves the addition of organolithium reagents to protected amino alcohols, as seen in the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric aminodiols . This suggests that the synthesis of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane could potentially involve a similar strategy, where a benzenesulfonyl protecting group is introduced to a bicyclic structure with an iodine substituent.

Molecular Structure Analysis

The molecular structure of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is not directly described in the papers. However, the structure of related compounds has been established by 1H NMR spectroscopy and single-crystal X-ray analysis . These techniques could be applied to determine the structure and stereochemistry of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane, but they do discuss reactions of similar compounds. For instance, the iodination of 1,3-diphenylbicyclo[1.1.1]pentane to form bis-1,3-(4-iodophenyl)bicyclo[1.1.1]pentane indicates that halogenation reactions are possible with bicyclic structures. This could imply that 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane may also undergo further functionalization through reactions at the iodine site.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Bicyclo[1.1.1]pentan-1-amine Synthesis : A study demonstrates the use of 1-azido-3-iodobicyclo[1.1.1]pentane, a close derivative of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane, in the synthesis of bicyclo[1.1.1]pentan-1-amine, highlighting its potential as a versatile intermediate (Goh et al., 2014).

Reactivity with t-butyllithium : Research on 1-Iodobicyclo[1.1.1]pentane, another related compound, reveals its clean reaction with t-butyllithium, suggesting potential for metal-halogen exchange processes (Della & Taylor, 1991).

Solvolysis Studies : A study on 1-Bromobicyclo[1.1.1]pentane, similar in structure, demonstrates its faster solvolysis compared to t-butyl bromide, indicating unique solvolytic behavior (Della & Taylor, 1990).

Synthesis of Functionalized Derivatives

Aminoalkylation for Bicyclo[1.1.1]pentan-1-amines : A method has been developed for direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the utility of bicyclic structures in synthesizing pharmaceutically relevant amines (Hughes et al., 2019).

Nucleophilic Substitution in Functionalized Derivatives : Research on the nucleophilic substitution of the iodine in 1-substituted 3-iodobicyclo[1.1.1]pentanes sheds light on the reactivity of these compounds under various conditions, important for synthesizing functionalized derivatives (Adcock & Gakh, 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXZMKGCNHKEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)

![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)